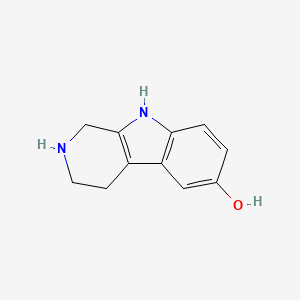

5-Hydroxytryptoline

概述

描述

5-Hydroxytryptoline, also known as 5-HTL, is a derivative of tryptophan and a close relative of serotonin (5-hydroxytryptamine). It is a naturally occurring compound found in various plants and animals. This compound is of significant interest due to its potential roles in neurotransmission and its various physiological effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxytryptoline typically involves the hydroxylation of tryptophan or tryptamine. One common method is the enzymatic hydroxylation of tryptophan using tryptophan hydroxylase, followed by decarboxylation to form this compound. This process can be carried out under mild conditions, typically at physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli or other microorganisms are used to produce the compound from glucose or other simple sugars. The fermentation process is optimized to increase yield and purity, often involving the regulation of metabolic pathways and the use of specific promoters and cofactors.

化学反应分析

Decarboxylation to Serotonin

5-HTP is rapidly converted to serotonin (5-HT) via aromatic L-amino acid decarboxylase (AADC) , requiring pyridoxal phosphate (PLP) as a cofactor .

Key Reaction:

Metabolic Byproducts and Degradation

Serotonin derived from 5-HTP undergoes oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA) , a primary urinary metabolite .

Key Reaction:

| Parameter | Details |

|---|---|

| Enzyme | Monoamine oxidase A/B (MAO-A/MAO-B) |

| Clinical Relevance | Elevated 5-HIAA in urine indicates carcinoid tumors |

ATP-5-HTP Molecular Complexation

Theoretical studies suggest that 5-HTP forms hydrogen-bonded complexes with ATP, potentially enhancing its biological activity. DFT calculations reveal charge redistribution at the interaction site (O47 of 5-HTP and H39 of ATP) .

| Interaction Site | Bond Type | Energy (kcal/mol) |

|---|---|---|

| O47 (5-HTP) – H39 (ATP) | Hydrogen bond | -6.2 |

| Indole ring (5-HTP) – Adenine (ATP) | π-π stacking | -4.8 |

Receptor Binding

5-HT derived from 5-HTP binds to 14 subtypes of serotonin receptors (5-HT), influencing diverse physiological processes .

| Receptor Subtype | Key Function | Ligand Example |

|---|---|---|

| 5-HT | Ionotropic (Na/K flux) | Ondansetron (antagonist) |

| 5-HT | Gastrointestinal motility | Tegaserod (agonist) |

Heterologous Production in Microbes

Metabolic engineering in E. coli and S. cerevisiae has enabled 5-HTP synthesis via overexpression of TPH and optimization of BH regeneration pathways .

| Organism | Yield (g/L) | Strategy |

|---|---|---|

| E. coli TRPmut | 1.61 | TPH overexpression + BH regeneration |

| S. cerevisiae | 0.45 | DFR1-mediated BH recycling |

Research Gaps and Controversies

-

Role in Peristalsis : While enterochromaffin cell-derived 5-HT was historically linked to peristaltic reflexes, studies in TPH1-knockout mice suggest mucosal 5-HT is non-essential for constitutive motility .

-

Pro-Inflammatory Effects : Enterochromaffin cell 5-HT exacerbates intestinal inflammation via 5-HT receptors on dendritic cells, whereas neuronal 5-HT (TPH2-derived) is anti-inflammatory .

科学研究应用

Chemical Applications

5-Hydroxytryptoline serves as a precursor in the synthesis of complex organic molecules. It is utilized in various chemical reactions due to its structural similarities with serotonin, allowing for the exploration of new compounds with potential therapeutic effects.

| Application | Description |

|---|---|

| Precursor in Organic Synthesis | Used to create novel compounds for pharmaceutical development. |

| Biochemical Reagent | Employed in laboratory settings for biochemical assays and studies. |

Biological Applications

In biological research, this compound is studied for its role in neurotransmission and its effects on various biological processes. Its interaction with serotonin receptors makes it a focal point for understanding mood regulation and other physiological functions.

Neurotransmission Studies

Research has highlighted the importance of this compound in modulating neurotransmission through its interaction with multiple serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A). This modulation can influence mood, cognition, and behavioral responses.

Case Study: Serotonin Toxicity

A notable case study involved two patients who developed mild serotonin toxicity due to the combined use of selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A agonist anxiolytics. Symptoms included tachycardia, tremors, and agitation, which resolved after discontinuation of the medications . This highlights the significance of understanding the pharmacodynamics of this compound in clinical settings.

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

Neurological Disorders

Research indicates that this compound may have beneficial effects in treating neurological disorders such as depression and anxiety. Its ability to interact with serotonin receptors suggests it could help alleviate symptoms associated with these conditions.

| Disorder | Potential Application |

|---|---|

| Depression | Modulation of serotonin levels to improve mood. |

| Anxiety | Interaction with serotonin receptors to reduce anxiety symptoms. |

Neurodegenerative Diseases

Studies suggest that targeting the serotonin system through compounds like this compound may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, specific receptor agonists have shown promise in reducing neuroinflammation and improving cognitive functions .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in drug formulation and development due to its biochemical properties. It serves as a vital component in creating medications that target serotonin pathways.

Data Tables Summary

| Field | Application | Example Use |

|---|---|---|

| Chemistry | Organic Synthesis | Precursor for new drug development |

| Biology | Neurotransmission Studies | Investigating mood regulation |

| Medicine | Treatment of Neurological Disorders | Therapeutic use in depression and anxiety |

| Industry | Pharmaceutical Development | Component in drug formulation |

作用机制

5-Hydroxytryptoline exerts its effects primarily through its interaction with serotonin receptors in the central nervous system. It acts as an agonist or antagonist at various serotonin receptor subtypes, modulating neurotransmission and influencing mood, cognition, and other physiological processes. The compound also affects other molecular targets and pathways, including those involved in inflammation and immune response.

相似化合物的比较

Similar Compounds

Serotonin (5-Hydroxytryptamine): A well-known neurotransmitter with similar structure and function.

5-Hydroxytryptophan: A precursor to serotonin and 5-Hydroxytryptoline, used in the treatment of depression and other disorders.

Tryptophan: An essential amino acid and precursor to both serotonin and this compound.

Uniqueness

This compound is unique in its specific interactions with serotonin receptors and its potential therapeutic effects. Unlike serotonin, which is primarily a neurotransmitter, this compound has broader applications in research and industry due to its chemical reactivity and versatility.

生物活性

5-Hydroxytryptoline (5-HTP) is a naturally occurring compound derived from the amino acid tryptophan and is a precursor to serotonin (5-hydroxytryptamine, 5-HT). Its biological activity is multifaceted, influencing various physiological processes, including neurotransmission, gastrointestinal function, and immune response. This article explores the biological activity of this compound, with a focus on its mechanisms, effects on different systems, and relevant case studies.

This compound primarily acts through serotonin receptors, which are G protein-coupled receptors and ligand-gated ion channels. The effects of 5-HTP are context-dependent, varying based on the cell type and its activation state. Key mechanisms include:

- Neurotransmission : In the central nervous system (CNS), 5-HTP is converted to serotonin, influencing mood, anxiety, and cognition. It interacts with various serotonin receptors (e.g., 5-HT1A, 5-HT2A) to modulate neurotransmission.

- Gastrointestinal Function : In the enteric nervous system, 5-HTP plays a crucial role in regulating gut motility and secretion. Enterochromaffin cells in the gastrointestinal tract release 5-HTP in response to mechanical and chemical stimuli, acting as a signaling molecule for gut homeostasis .

- Immune Response : this compound influences immune cell function by modulating cytokine production. For instance, it enhances interferon-gamma (IFN-γ) production in natural killer (NK) cells while skewing macrophages towards an anti-inflammatory phenotype by reducing pro-inflammatory cytokines like TNF-α .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Study 1: Mood Disorders

A clinical study investigated the effects of this compound supplementation on patients with major depressive disorder. Participants receiving 5-HTP showed significant improvement in depression scores compared to placebo groups, indicating its potential as an adjunct therapy for mood disorders .

Case Study 2: Gastrointestinal Health

Research has shown that patients with irritable bowel syndrome (IBS) who were treated with this compound reported improved gastrointestinal symptoms. The mechanism is believed to involve enhanced gut motility and reduced visceral hypersensitivity due to increased serotonin levels in the gut .

Case Study 3: Immune Response Modulation

In vitro studies demonstrated that treatment with this compound alters cytokine profiles in dendritic cells. Specifically, it increased IL-1β and IL-8 while decreasing TNF-α production, suggesting a role in modulating inflammatory responses .

属性

IUPAC Name |

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-2,5,12-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASNCBJLQYTILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178463 | |

| Record name | 5-Hydroxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23778-34-9 | |

| Record name | 6-Hydroxy-1,2,3,4-tetrahydro-β-carboline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23778-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxytryptoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023778349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。